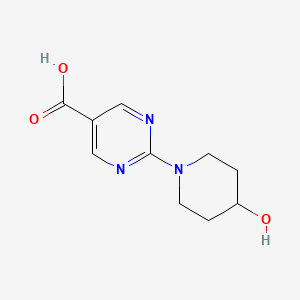

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-8-1-3-13(4-2-8)10-11-5-7(6-12-10)9(15)16/h5-6,8,14H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKPYLFNEAWURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697064 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116339-69-5 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid

An In-Depth Technical Guide to 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with a 4-hydroxypiperidine group at the 2-position and a carboxylic acid at the 5-position. The convergence of these three distinct chemical moieties—a nitrogenous pyrimidine base, a versatile carboxylic acid, and a saturated piperidine ring with a hydroxyl group—suggests a molecule of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the piperidine scaffold is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties.[4] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its characterization, tailored for researchers and professionals in drug development.

Molecular and Physicochemical Properties

The fundamental properties of a molecule are crucial for predicting its behavior in biological and chemical systems. While extensive experimental data for this compound is not widely published, we can infer many of its characteristics from its constituent parts and available data for analogous structures.

| Property | Value / Predicted Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₃ | [5] |

| Molecular Weight | 223.23 g/mol | Calculated |

| CAS Number | 1116339-69-5 | [5] |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds[6][7] |

| Melting Point | Expected to be relatively high, likely with decomposition | Inferred from pyrimidine-carboxylic acids[7][8] |

| pKa | Predicted ~3.0-4.0 for the carboxylic acid | Inferred from pyrimidine-2-carboxylic acid[7] |

| Solubility | Likely soluble in DMSO and DMF; moderate solubility in polar protic solvents like ethanol and methanol, especially with base. Low solubility in non-polar solvents. | Inferred from pyrimidine-4-carboxylic acid[9] and general carboxylic acid properties[10] |

The carboxylic acid group is expected to be the primary acidic center, with a pKa value influenced by the electron-withdrawing nature of the pyrimidine ring.[7] The hydroxyl group on the piperidine ring and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the hydroxyl and carboxylic acid protons are hydrogen bond donors. These features will govern the molecule's solubility and its potential to interact with biological targets.

Spectroscopic and Crystallographic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound. Based on analogous structures, the following spectral characteristics are anticipated:

-

¹H NMR Spectroscopy : The spectrum would likely show characteristic signals for the pyrimidine ring protons, typically in the downfield region (δ 8.5–9.0 ppm).[11] The protons of the piperidine ring would appear as a set of multiplets in the aliphatic region, and the proton attached to the carbon bearing the hydroxyl group would be further downfield. The hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.[12][13]

-

¹³C NMR Spectroscopy : The carboxyl carbon is expected to have a chemical shift in the range of 165-185 ppm.[13] The carbons of the pyrimidine ring would also have distinct signals in the aromatic region, while the piperidine carbons would appear in the aliphatic region.

-

FT-IR Spectroscopy : The infrared spectrum should display a broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹).[13] A sharp C=O stretching vibration for the carboxylic acid would be expected around 1710-1760 cm⁻¹.[13] The O-H stretch of the alcohol on the piperidine ring would also be present. Characteristic C=N and C=C stretching vibrations from the pyrimidine ring would likely appear in the 1550-1650 cm⁻¹ region.[14][15]

-

Mass Spectrometry : Mass spectrometry would be used to confirm the molecular weight of the compound.[16][17] The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the piperidine ring.

Synthesis and Reactivity

A plausible synthetic route for this compound could involve the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on a pyrimidine-5-carboxylate ester with 4-hydroxypiperidine, followed by hydrolysis of the ester to the carboxylic acid. This approach is common for the synthesis of substituted pyrimidines.[18][19]

Caption: Proposed synthetic pathway for the target compound.

The reactivity of the molecule will be dictated by its functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The pyrimidine ring can be susceptible to nucleophilic attack, depending on the reaction conditions. The secondary amine within the piperidine ring is part of an enamine-like system with the pyrimidine, influencing its reactivity. The hydroxyl group can be a site for further derivatization.

Experimental Protocols

Melting Point Determination

The melting point is a crucial indicator of purity.[20][21]

-

Sample Preparation : A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of about 3 mm.[20]

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus.

-

Measurement : The sample is heated slowly, at a rate of approximately 1-2°C per minute near the expected melting point.[20]

-

Data Recording : The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[22]

Solubility Assessment

Determining solubility is key for formulation and in vitro assays.[10][23]

-

Solvent Selection : A range of solvents from non-polar (e.g., hexanes) to polar (e.g., water, ethanol, DMSO) should be tested.

-

Procedure : To a small, known mass (e.g., 1 mg) of the compound in a vial, the solvent is added dropwise with agitation until the solid dissolves completely.

-

Classification : The solubility can be qualitatively classified (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by weighing the amount of solvent required to dissolve a known mass of the compound.[24] The solubility in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃) should also be tested to understand the impact of pH.[10]

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[25][26]

-

Sample Weighing : 5-25 mg of the compound is required for ¹H NMR, and 50-100 mg for ¹³C NMR.[26]

-

Solvent Choice : A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is soluble is chosen.

-

Dissolution : The sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[26]

-

Filtration : The solution is filtered through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

-

Referencing : A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.

Mass Spectrometry Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition.[16][17]

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule, typically in positive ion mode.[27]

-

Analysis : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution mass spectrometry can confirm the elemental formula.

Caption: Workflow for the physical and chemical characterization.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[2][28] Its derivatives have been investigated for their potential as kinase inhibitors in oncology, as well as for their antimicrobial and antiviral activities.[4][28] The inclusion of a substituted piperidine ring can enhance drug-like properties, such as solubility, lipophilicity, and metabolic stability, which are critical for oral bioavailability. The specific 4-hydroxy substitution on the piperidine ring provides an additional site for hydrogen bonding, which could be crucial for binding to a biological target. This compound, therefore, represents a valuable building block for creating libraries of novel compounds for screening against various therapeutic targets.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is sparse, a comprehensive understanding of its physical and chemical properties can be built upon the well-characterized nature of its constituent pyrimidine, carboxylic acid, and hydroxypiperidine moieties. This guide provides a foundational understanding of its likely characteristics and outlines the standard experimental procedures necessary for its empirical validation. Further research into the synthesis and biological activity of this and related compounds is warranted to explore their full therapeutic potential.

References

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. Available from: [Link]

-

Determination of polycyclic aromatic nitrogen heterocycles in soil using liquid chromatography/tandem mass spectrometry - Taylor & Francis Online. Available from: [Link]

-

Melting point determination. Available from: [Link]

-

How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

-

Melting Point Determination Lab Protocol - Studylib. Available from: [Link]

-

Carboxylic Acid Unknowns and Titration. Available from: [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. Available from: [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. Available from: [Link]

-

Determination of Melting Point. Available from: [Link]

-

Nitrogen-Containing Heterocyclic Compounds | Request PDF - ResearchGate. Available from: [Link]

-

NMR Sample Preparation. Available from: [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available from: [Link]

-

Mass Spectrometry of Heterocyclic Compounds. - DTIC. Available from: [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. Available from: [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. Available from: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]

-

An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available from: [Link]

-

How can you determine the solubility of organic compounds? - Quora. Available from: [Link]

-

Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1 | Journal of the American Chemical Society. Available from: [Link]

-

FT-IR data of pyrimidine derivatives compounds - ResearchGate. Available from: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Available from: [Link]

-

[PDF] Synthesis and biological activity of some pyrimidine derivatives. - Semantic Scholar. Available from: [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. Available from: [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available from: [Link]

-

Pyrimidine-2-carboxylic acid Five Chongqing Chemdad Co. ,Ltd. Available from: [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - ResearchGate. Available from: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available from: [Link]

-

Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives - Lupine Publishers. Available from: [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. wjarr.com [wjarr.com]

- 5. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 6. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 7. Pyrimidine-2-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. pyrimidine-5-carboxylic acid AldrichCPR 4595-61-3 [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. 2-(4,4-Dimethylpiperidin-1-YL)pyrimidine-5-carboxylic acid () for sale [vulcanchem.com]

- 12. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [chemicalbook.com]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. youtube.com [youtube.com]

- 21. studylib.net [studylib.net]

- 22. pennwest.edu [pennwest.edu]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. quora.com [quora.com]

- 25. organomation.com [organomation.com]

- 26. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 27. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid CAS number lookup

An In-Depth Technical Guide to 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic Acid and its Derivatives

Foreword: Navigating the Landscape of Novel Chemical Entities

In the dynamic field of drug discovery and development, the exploration of novel chemical scaffolds is paramount. This guide focuses on the synthesis, characterization, and potential applications of this compound. While this specific molecule is not extensively documented in public databases, its structural components—the pyrimidine-5-carboxylic acid core and the 4-hydroxypiperidine substituent—are prevalent in a multitude of biologically active agents. This document serves as both a technical manual and a strategic blueprint for researchers aiming to investigate this compound and its analogs. We will proceed by dissecting its constituent parts, proposing robust synthetic strategies, and exploring its potential therapeutic relevance based on established principles of medicinal chemistry.

Section 1: Core Compound Identification and Physicochemical Profile

A foundational step in any chemical investigation is the unambiguous identification of the molecule of interest. A thorough search of chemical databases reveals that a specific CAS (Chemical Abstracts Service) number for this compound is not prominently reported. This suggests its status as a novel or less-common research compound.

However, we can define its structure and predict its properties based on its constituent fragments. The core is a pyrimidine ring, a nitrogen-containing heterocycle fundamental to life (as in nucleobases) and medicine.[1] The substitution pattern, with a piperidine at position 2 and a carboxylic acid at position 5, is key to its potential interactions with biological targets.

Table 1: Predicted Physicochemical Properties and Structural Data

| Property | Value | Rationale / Comparative Analog |

| Molecular Formula | C₁₀H₁₃N₃O₃ | Derived from structural analysis. |

| Molecular Weight | 223.23 g/mol | Calculated from the molecular formula. |

| CAS Number | Not Reported | Indicates novelty or limited public data. |

| Predicted LogP | ~0.5 - 1.5 | Moderate lipophilicity, influenced by the polar hydroxyl and carboxylic acid groups. Analog: 2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid has a CLogP of ~2.7, our target is expected to be more polar.[2] |

| Hydrogen Bond Donors | 2 (OH, COOH) | Key for target binding interactions. |

| Hydrogen Bond Acceptors | 5 (3xN, 2xO) | Provides multiple points for molecular recognition. |

| Polar Surface Area (PSA) | ~90 Ų | Suggests potential for good cell permeability. |

Section 2: A Proposed Strategy for Chemical Synthesis

The absence of a documented synthesis protocol necessitates a logical, first-principles approach. A robust and efficient pathway can be designed based on well-established reactions in heterocyclic chemistry. The most logical strategy involves a nucleophilic aromatic substitution (SNAr) followed by ester hydrolysis.

Causality Behind the Synthetic Design: The pyrimidine ring is electron-deficient, especially with an electron-withdrawing group like a carboxylate at position 5. This makes position 2 susceptible to nucleophilic attack, particularly if a good leaving group (like a halogen) is present. 4-hydroxypiperidine is an effective secondary amine nucleophile, making this an ideal coupling strategy.

Experimental Protocol: A Step-by-Step Methodology

-

Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate (Intermediate A).

-

Rationale: This step installs the necessary leaving group (chlorine) on the pyrimidine core. Using the ethyl ester protects the carboxylic acid during the subsequent nucleophilic substitution.

-

Procedure: Start with a commercially available precursor like 2-hydroxypyrimidine-5-carboxylic acid. Chlorination can be achieved using a standard reagent such as phosphorus oxychloride (POCl₃). The reaction is typically heated to drive it to completion. Subsequent esterification with ethanol under acidic conditions (e.g., using thionyl chloride or sulfuric acid catalyst) yields the desired intermediate.

-

-

Step 2: Nucleophilic Aromatic Substitution with 4-Hydroxypiperidine.

-

Rationale: This is the key bond-forming step. The nitrogen of 4-hydroxypiperidine displaces the chloride ion at the C2 position of the pyrimidine ring.

-

Procedure: Dissolve Intermediate A in a suitable polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Add 4-hydroxypiperidine and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct. Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

-

Step 3: Saponification (Ester Hydrolysis) to Yield the Final Product.

-

Rationale: The final step is the deprotection of the carboxylic acid to yield the target molecule.

-

Procedure: Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Stir at room temperature until the ester is fully hydrolyzed. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate, causing the final product to precipitate. The solid can then be collected by filtration, washed, and dried.

-

Caption: Proposed synthetic workflow for the target compound.

Section 3: Potential Biological Activity and Therapeutic Applications

The true value of a novel compound lies in its potential biological activity. By examining its structural motifs, we can hypothesize its utility in drug development. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological effects.[1]

-

Antimicrobial Agents: A series of 2-amino-4-hydroxypyrimidine-5-carboxylates were designed as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in a bacterial metabolic pathway not present in mammals.[3] This suggests our target compound could be explored for antibacterial activity, with the 4-hydroxyl and 5-carboxylate groups potentially chelating metal ions in enzyme active sites.[3]

-

Anticancer Therapeutics: Pyrimidine derivatives are cornerstones of cancer therapy.[4] They are frequently designed as kinase inhibitors or antimetabolites. The specific substitution pattern of our target could be tailored to fit into the ATP-binding pocket of various kinases, making it a candidate for screening against cancer cell lines.[5]

-

Enzyme Inhibition: The piperidine moiety is often used to improve solubility and confer specific interactions with protein targets. For instance, related structures have been investigated as inhibitors of Dipeptidyl peptidase-IV (DPP-IV) for diabetes treatment and phosphodiesterase 5 (PDE5) for erectile dysfunction.[6][7] While our target is not a direct analog, its core structure is amenable to modification for targeting various enzyme families.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4,4-Dimethylpiperidin-1-YL)pyrimidine-5-carboxylic acid () for sale [vulcanchem.com]

- 3. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. lookchem.com [lookchem.com]

- 7. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Targeting Cellular Pathways with Hydroxypiperidinyl Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic agents. The incorporation of a hydroxypiperidinyl moiety introduces unique three-dimensional features and hydrogen bonding capabilities, creating a class of compounds with significant potential for selective and potent modulation of key biological targets. This guide provides an in-depth exploration of the most promising therapeutic targets for hydroxypiperidinyl pyrimidines, delving into the mechanistic rationale, and offering detailed experimental workflows for their validation and characterization.

Section 1: The Hydroxypiperidinyl Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The hydroxypiperidinyl pyrimidine core represents a versatile platform for the design of targeted therapies. The pyrimidine ring itself is an isostere of the adenine ring of ATP, allowing these molecules to effectively compete for the ATP-binding sites of numerous enzymes, particularly kinases.[1] The hydroxypiperidinyl group provides a crucial handle for establishing specific interactions with the target protein, enhancing both potency and selectivity. This combination of features has led to the exploration of hydroxypiperidinyl pyrimidines across a spectrum of diseases, most notably in oncology and inflammatory conditions.[2][3]

Section 2: Key Therapeutic Targets and Mechanisms of Action

Hydroxypiperidinyl pyrimidines have demonstrated inhibitory activity against a range of therapeutically relevant protein classes. The following sections detail the most prominent targets, the underlying biological rationale for their inhibition, and the specific mechanisms by which these compounds exert their effects.

Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyrimidine core of hydroxypiperidinyl pyrimidines makes them ideal candidates for kinase inhibitors.[1]

Biological Rationale:

Mutations or overexpression of kinases can lead to uncontrolled cell proliferation, survival, and migration.[4] Targeting specific kinases with small molecule inhibitors can selectively block these oncogenic signals. The PI3K/Akt/mTOR pathway, for instance, is frequently hyperactivated in cancer, making the constituent kinases attractive therapeutic targets.[5]

Mechanism of Action:

Hydroxypiperidinyl pyrimidines typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[1][6] This prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling. The hydroxypiperidinyl moiety can form key hydrogen bonds with hinge region residues of the kinase, contributing to high-affinity binding.

Featured Kinase Targets for Hydroxypiperidinyl Pyrimidines:

| Target Kinase | Therapeutic Area | Rationale for Targeting |

| PI3K/mTOR | Oncology | Dual inhibition can overcome feedback loops and effectively shut down the PI3K/Akt/mTOR signaling cascade, which is crucial for tumor cell growth and survival.[5] |

| Akt1/2 | Oncology | Akt is a central node in signaling pathways that promote cell survival and inhibit apoptosis. |

| EGFR | Oncology | Epidermal Growth Factor Receptor (EGFR) is often mutated or overexpressed in various cancers, leading to uncontrolled cell growth.[7][8] |

| VEGFR2 | Oncology | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. |

Dihydroorotate Dehydrogenase (DHODH): Starving Cancer Cells of Essential Building Blocks

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[9][10]

Biological Rationale:

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis.[8] While normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cells are heavily reliant on the de novo pathway.[10] This metabolic vulnerability provides a therapeutic window for DHODH inhibitors.

Mechanism of Action:

Hydroxypiperidinyl pyrimidines can act as potent inhibitors of DHODH by binding to its ubiquinone-binding site, effectively blocking the enzyme's catalytic activity.[9] This leads to a depletion of the pyrimidine nucleotide pool, resulting in cell cycle arrest and inhibition of cell proliferation.[8][9] Recent studies have also shown that DHODH inhibition can induce mitochondrial oxidative stress and activate the STING pathway, leading to an anti-tumor immune response.[11]

Caption: Mechanism of DHODH Inhibition.

Dihydrofolate Reductase (DHFR): Disrupting Folate Metabolism

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.

Biological Rationale:

Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell replication. Inhibiting DHFR depletes the cellular pool of tetrahydrofolate, leading to the arrest of DNA synthesis and cell death. This makes DHFR a well-established target for anticancer and antimicrobial agents.

Mechanism of Action:

Pyridopyrimidine derivatives, a class to which hydroxypiperidinyl pyrimidines belong, have been shown to inhibit DHFR with high affinity. They act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of dihydrofolate.

Section 3: Experimental Workflows for Target Validation and Inhibitor Characterization

A systematic and rigorous experimental approach is essential to validate a potential therapeutic target and characterize the activity of novel inhibitors.

Target Validation Workflow

The validation of a novel therapeutic target is a critical first step in the drug discovery process.

Caption: A typical workflow for therapeutic target validation.

Step-by-Step Protocol for Target Validation using siRNA:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA Transfection:

-

Dilute target-specific siRNA and a non-targeting control siRNA in serum-free medium.

-

In a separate tube, dilute a lipid-based transfection reagent in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

-

Target Knockdown Verification:

-

Lyse a subset of the cells and perform Western blotting or qPCR to confirm the reduction in target protein or mRNA levels, respectively.[12]

-

-

Phenotypic Assays:

-

Proliferation Assay: Add a reagent such as resazurin or use a cell counter to assess cell viability.

-

Apoptosis Assay: Use a caspase activity assay or flow cytometry with Annexin V/PI staining to measure apoptosis.

-

Migration Assay: Perform a wound-healing (scratch) assay or a transwell migration assay to assess cell motility.

-

-

Data Analysis: Compare the results from the target-specific siRNA-treated cells to the non-targeting control to determine the effect of target knockdown on the cellular phenotype.

Kinase Inhibitor Screening Cascade

Once a kinase target is validated, a screening cascade is employed to identify and characterize potent and selective inhibitors.

Step-by-Step Protocol for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™):

-

Reagent Preparation:

-

Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

-

Prepare serial dilutions of the hydroxypiperidinyl pyrimidine test compounds in DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compounds to the reaction buffer.

-

Incubate at room temperature for 1 hour to allow for the kinase reaction to proceed.

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Quantitative Data for Representative Hydroxypiperidinyl Pyrimidine Derivatives:

| Compound ID | Target Kinase | IC50 (nM) |

| Compound A | PI3Kα | 15 |

| mTOR | 25 | |

| Compound B | Akt1 | 50 |

| Akt2 | 75 | |

| Compound C | EGFR | 10 |

| Compound D | VEGFR2 | 30 |

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Section 4: Future Directions and Emerging Targets

The therapeutic landscape for hydroxypiperidinyl pyrimidines continues to expand. Emerging targets for this versatile scaffold include:

-

Human Topoisomerase II (topoII): These enzymes are essential for managing DNA topology during replication and transcription, and their inhibition is a validated anticancer strategy.

-

Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

-

Ubiquitin-Specific Protease 19 (USP19): The ubiquitin-proteasome system is a key regulator of protein homeostasis, and its dysregulation is implicated in various diseases.

Section 5: Conclusion

Hydroxypiperidinyl pyrimidines represent a promising class of compounds with the potential to modulate a wide range of therapeutic targets. Their inherent drug-like properties and the ability to fine-tune their selectivity and potency through synthetic modifications make them a valuable scaffold for future drug discovery efforts. The systematic application of the target validation and inhibitor characterization workflows outlined in this guide will be instrumental in unlocking the full therapeutic potential of this remarkable chemical class.

References

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). NIH. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]

-

A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (n.d.). PMC - PubMed Central. [Link]

-

Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (n.d.). NIH. [Link]

-

What are DHODH inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [Link]

-

Target Validation and Biomarker Identification in Oncology. (2025). ResearchGate. [Link]

-

Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. (2022). NIH. [Link]

-

The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. (n.d.). PMC - NIH. [Link]

-

Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). Journal of Medicinal Chemistry. [Link]

-

What are PYK2 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Developing Novel Anticancer Drugs for Targeted Populations: An Update. (n.d.). Ingenta Connect. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]

-

DHODH and cancer: promising prospects to be explored. (n.d.). springermedizin.de. [Link]

-

A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (n.d.). PLOS One. [Link]

-

The Screening and Design of Allosteric Kinase Inhibitors. (2018). Royal Society of Chemistry. [Link]

-

Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). NIH. [Link]

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.). ACS Publications. [Link]

-

What are DHODH inhibitors and how do you quickly get the latest development progress?. (2023). Patsnap Synapse. [Link]

-

Study Details Page. (n.d.). Abbvie Clinical Trials. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]

-

Anticancer Applications of Gold Complexes: Structure–Activity Review. (2026). MDPI. [Link]

-

Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). PubMed. [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 9. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One [journals.plos.org]

In silico docking studies of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid

An In-Depth Technical Guide to In Silico Molecular Docking: A Case Study with 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid

Executive Summary

Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of how a small molecule might physically interact with a protein target.[1][2] This guide offers a comprehensive, technically-grounded walkthrough of the in silico molecular docking process, designed for researchers, computational chemists, and drug development professionals. We move beyond a simple recitation of steps to explain the critical reasoning and scientific principles that underpin a robust and reproducible docking study.

Using this compound—a novel scaffold—as our case study, we will simulate a real-world drug discovery scenario. As this molecule does not have a widely documented biological target, we will hypothetically investigate its potential interaction with the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. This approach allows us to demonstrate the complete workflow, from initial target selection and preparation to the nuanced interpretation of docking results and essential protocol validation.

This document provides detailed, step-by-step protocols for each phase of the workflow, emphasizes the importance of self-validating systems, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

The Rationale and Principles of Molecular Docking

At its core, molecular docking predicts the preferred orientation (the "pose") and binding affinity of one molecule to a second when they form a stable complex.[1] The process computationally samples numerous possible conformations of the ligand within the binding site of a receptor, followed by an evaluation of each conformation using a scoring function to estimate the strength of the interaction.[1][3]

The Two Pillars of Docking:

-

Sampling Algorithm: This component explores the conformational space of the ligand and its orientation relative to the receptor's binding site. The goal is to generate a diverse set of possible binding poses that come as close as possible to the native experimental structure.

-

Scoring Function: This function calculates a score, typically representing binding free energy, for each generated pose. A lower score generally indicates a more favorable binding interaction.[4] These functions are designed to approximate the complex physicochemical forces involved in binding, including hydrogen bonds, van der Waals forces, electrostatic interactions, and solvation effects.

A successful docking experiment is one where the sampling algorithm can accurately reproduce the experimentally determined binding mode, and the scoring function correctly ranks this native pose as the most favorable.[1]

Foundational Integrity: Receptor and Ligand Preparation

The adage "garbage in, garbage out" is acutely true for molecular docking. The quality of your input structures directly dictates the reliability of the output. Raw crystallographic structures from the Protein Data Bank (PDB) are not immediately suitable for docking, as they often contain experimental artifacts or lack necessary information.[5]

Receptor Preparation: Refining the Biological Target

A raw PDB structure is a single, static snapshot that may contain water molecules, co-factors, and lack hydrogen atoms.[5][6] Our preparation protocol aims to "clean" the structure, making it computationally ready. For this guide, we will use the human EGFR kinase domain (PDB ID: 3PP0) as our receptor.[7]

Step-by-Step Receptor Preparation Protocol:

-

Obtain the PDB Structure: Download the coordinate file for 3PP0 from the RCSB Protein Data Bank.

-

Remove Non-Essential Molecules: Delete all water molecules (HOH) and any co-crystallized ligands or ions that are not integral to the protein's structure or the specific binding event being studied.[8][9] The rationale is that these molecules can occupy space in the binding pocket and interfere with the ligand docking process.

-

Add Hydrogen Atoms: X-ray crystallography typically does not resolve hydrogen atom positions.[10] Adding hydrogens is critical for accurately defining hydrogen bond donor and acceptor sites. This is performed using computational software like AutoDock Tools or Chimera, which calculate positions based on standard bond geometries and ionization states at a physiological pH (e.g., 7.4).

-

Assign Partial Charges: Docking algorithms rely on electrostatic calculations. Therefore, partial charges must be assigned to each atom in the receptor.[10] Common charge models include Gasteiger or AM1-BCC.

-

Merge Non-Polar Hydrogens: To simplify calculations without losing critical information, non-polar hydrogens (those bonded to carbon) are often merged with their adjacent carbon atom.

-

Save in a Docking-Ready Format: The final prepared receptor structure is saved in a format compatible with the chosen docking software, such as PDBQT for AutoDock Vina, which includes charge and atom type information.[8][10]

Ligand Preparation: Optimizing the Small Molecule

The ligand, this compound, must also be meticulously prepared to ensure its chemical representation is accurate.

Step-by-Step Ligand Preparation Protocol:

-

Generate 2D and 3D Structures: The ligand's structure can be drawn using chemical sketcher software (e.g., BIOVIA Draw, ChemDraw) and then converted into a 3D conformation using a program like Avogadro.[7]

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy state. An energy minimization procedure using a force field (e.g., MMFF94) is applied to find a more stable, low-energy conformation. This is a crucial step for ensuring the ligand has a realistic geometry before docking.[5][7]

-

Add Hydrogens and Assign Charges: Similar to the receptor, hydrogens are added, and partial charges (e.g., Gasteiger charges) are assigned to the ligand atoms.[9]

-

Define Rotatable Bonds: The flexibility of the ligand is a key parameter. The software automatically detects and defines the rotatable (torsional) bonds. This allows the sampling algorithm to explore different conformations of the ligand during the docking simulation.[10]

-

Save in PDBQT Format: The prepared ligand is saved in the PDBQT format, which now contains all the necessary information for the docking software.

The Docking Experiment: A Guided Workflow

With the receptor and ligand prepared, the core docking simulation can be configured and executed.

Caption: A high-level overview of the molecular docking workflow.

Defining the Search Space: Grid Generation

Instead of searching the entire protein surface, which is computationally expensive, we define a three-dimensional "grid box" that encompasses the binding site of interest.[5][9]

-

Targeted Docking: If the binding site is known (as is the case with EGFR's ATP-binding pocket), the grid box is centered on this location. A common practice is to center the grid on a co-crystallized ligand from a reference PDB structure.[5]

-

Blind Docking: If the binding site is unknown, the grid box can be made large enough to cover the entire protein surface. This approach is useful for identifying novel binding pockets but is less precise and more computationally demanding.[5]

Protocol for Grid Generation (AutoDock Tools):

-

Load the prepared receptor (3PP0.pdbqt) into the software.

-

Open the "Grid Box" tool.

-

Adjust the center coordinates (x, y, z) and dimensions to fully enclose the known ATP-binding pocket. A typical spacing of 0.375 Å between grid points is used. The box should be large enough to allow the ligand to rotate and translate freely within the site.

-

Save the grid parameter file (.gpf). This file contains the coordinates and dimensions that the docking program will use.

Running the Simulation

The docking program uses the prepared receptor, the prepared ligand, and the grid parameter file as inputs. The software's algorithm will then systematically place the ligand in the grid box, exploring its translational, rotational, and torsional degrees of freedom to generate a series of binding poses.[3][9] Each pose is then evaluated by the scoring function.

Post-Docking Analysis: From Data to Insight

The output of a docking simulation is a set of ligand poses ranked by their docking scores.[4] Meaningful analysis requires both quantitative assessment of these scores and qualitative visualization of the interactions.

Quantitative Analysis

The primary quantitative metrics are the docking score and the Root Mean Square Deviation (RMSD).

-

Docking Score (Binding Affinity): Reported in kcal/mol, this value estimates the binding free energy. More negative scores suggest stronger, more favorable binding.[4] These scores are best used for rank-ordering different ligands or different poses of the same ligand, rather than as absolute predictors of experimental affinity.

-

Root Mean Square Deviation (RMSD): When validating a protocol, RMSD measures the difference in atomic positions between the docked pose of a known ligand and its co-crystallized position. An RMSD value below 2.0 Å is generally considered a successful reproduction of the binding mode.[11]

Table 1: Hypothetical Docking Results for HPC-Pyr against EGFR

| Pose Rank | Binding Affinity (kcal/mol) | Estimated Kᵢ (µM) | Interacting Residues (Hydrogen Bonds) |

| 1 | -8.5 | 1.5 | Met793, Gln791 |

| 2 | -8.2 | 2.4 | Cys773 |

| 3 | -7.9 | 4.1 | Thr854, Met793 |

| ... | ... | ... | ... |

Qualitative Analysis: Visualizing Interactions

A docking score alone is insufficient; the physical plausibility of the interactions must be inspected visually.[12] Using molecular visualization software like PyMOL or UCSF Chimera, we analyze the top-ranked pose to understand how the ligand is binding.

Key Interactions to Investigate:

-

Hydrogen Bonds: Are the H-bonds formed with key active site residues?

-

Hydrophobic Interactions: Is the ligand making favorable contacts with non-polar residues?

-

Pi-Stacking/Cation-Pi: Are there interactions between aromatic rings?

-

Salt Bridges: Are there electrostatic interactions between charged groups?

Caption: Key molecular interactions between a ligand and receptor.

Self-Validation: Building Trust in the Protocol

A critical, yet often overlooked, step is the validation of the docking protocol itself.[5] Before docking our novel compound, we must demonstrate that our chosen parameters (software, scoring function, grid definition) can accurately reproduce known experimental results for the target system.

Protocol for Redocking Validation:

-

Select a Reference Complex: Choose a high-resolution crystal structure of the target protein (EGFR) with a co-crystallized known inhibitor. For this example, we can use the structure of EGFR bound to erlotinib (PDB ID: 1M17).

-

Extract the Native Ligand: Separate the erlotinib molecule from the PDB file.

-

Prepare the Receptor and Ligand: Prepare the 1M17 receptor and the extracted erlotinib ligand using the exact same protocols described in Section 2.0.

-

Dock the Native Ligand: Run a docking simulation, docking erlotinib back into the EGFR binding site from which it was extracted, using the same grid parameters.

-

Calculate RMSD: Superimpose the top-ranked docked pose of erlotinib with its original crystallographic position and calculate the RMSD between the heavy atoms.

A resulting RMSD of < 2.0 Å provides confidence that the docking protocol is reliable and capable of identifying a near-native binding pose.[11] This validation step is non-negotiable for producing trustworthy results.

Conclusion and Forward Look

This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico molecular docking of this compound against a hypothetical target, EGFR. By emphasizing meticulous preparation, careful execution, in-depth analysis, and robust self-validation, we establish a framework for generating reproducible and credible computational predictions.

It is crucial to remember that molecular docking is a predictive tool, not a definitive answer. Its strength lies in its ability to rapidly screen compounds, generate testable hypotheses about binding mechanisms, and prioritize molecules for experimental validation.[9] The insights gained from a well-executed docking study, such as the one described here, serve as a powerful starting point for further computational analysis (e.g., molecular dynamics simulations to study complex stability) and, ultimately, for guiding synthesis and biological testing in the laboratory.

References

-

Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]

-

Molecular Docking Tutorial. (n.d.). [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

-

Session 4: Introduction to in silico docking. (n.d.). [Link]

-

Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI. [Link]

-

Docking and scoring. (n.d.). Schrödinger. [Link]

-

How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

-

Molecular Docking : A short Overview and steps involved. (n.d.). BIOTECH WORLD INDIA. [Link]

-

How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

-

How to interprete and analyze molecular docking results?. (2024). ResearchGate. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

-

Generating grid box for Docking using Vina. (2024). YouTube. [Link]

Sources

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 3. youtube.com [youtube.com]

- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 7. mdpi.com [mdpi.com]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. biotechworldindia.in [biotechworldindia.in]

- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid literature review

An In-Depth Technical Guide to 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic Acid and its Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Potential

The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity. Within this context, nitrogen-containing heterocycles, and particularly the pyrimidine nucleus, have emerged as a cornerstone of medicinal chemistry.[1] The pyrimidine ring is a key constituent of nucleobases and is found in a wide array of therapeutic agents, exhibiting properties ranging from antibacterial and anticancer to antiviral and anti-inflammatory.[1] This guide delves into the technical intricacies of a specific, yet underexplored, pyrimidine derivative: This compound .

While direct literature on this exact molecule is sparse, its constituent parts—the pyrimidine-5-carboxylic acid core and the 4-hydroxypiperidin-1-yl substituent—are well-represented in the annals of medicinal chemistry. Pyrimidine-5-carboxylic acid derivatives have been investigated as inhibitors of various enzymes and as intermediates in the synthesis of complex bioactive molecules.[2][3] Similarly, the 4-hydroxypiperidine moiety is a common feature in drug candidates, often introduced to enhance solubility, modulate lipophilicity, and provide a key interaction point with biological targets.

This guide will, therefore, adopt a predictive and analog-based approach. By examining the established synthesis routes, biological activities, and structure-activity relationships of closely related compounds, we will construct a comprehensive technical profile of this compound. The aim is to provide a foundational document that can inspire and direct future research into this promising, yet uncharted, area of chemical space.

Proposed Synthesis Strategies

The synthesis of this compound can be approached through several plausible routes, leveraging established pyrimidine chemistry. A common and versatile method involves the condensation of a suitably substituted precursor with a guanidine or amidine equivalent, followed by functional group interconversion.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the piperidine ring from the pyrimidine core, suggesting a nucleophilic aromatic substitution (SNAr) reaction as a key step. The carboxylic acid can be introduced either at the beginning of the synthesis or towards the end via hydrolysis of an ester.

Hypothetical Synthesis Protocol

The following is a proposed, step-by-step protocol for the synthesis of this compound, based on analogous reactions in the literature.[4]

Step 1: Synthesis of Ethyl 2-chloro-pyrimidine-5-carboxylate

-

Reactants: Diethyl 2-formylsuccinate and urea.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, add diethyl 2-formylsuccinate and urea.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the pyrimidine product.

-

Filter and dry the resulting solid, which is likely to be ethyl 2-hydroxy-pyrimidine-5-carboxylate.

-

-

Chlorination:

-

Treat the product from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-3 hours.

-

Carefully quench the reaction with ice water and extract the product with an organic solvent (e.g., dichloromethane).

-

Purify the crude product by column chromatography to yield ethyl 2-chloro-pyrimidine-5-carboxylate.

-

-

Rationale: This is a classic approach to building the pyrimidine ring, followed by activation of the 2-position for subsequent nucleophilic substitution.

Step 2: Nucleophilic Aromatic Substitution with 4-Hydroxypiperidine

-

Reactants: Ethyl 2-chloro-pyrimidine-5-carboxylate and 4-hydroxypiperidine.

-

Procedure:

-

Dissolve ethyl 2-chloro-pyrimidine-5-carboxylate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add 4-hydroxypiperidine and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated.

-

Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Purify by column chromatography to obtain ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate.

-

-

Rationale: The electron-withdrawing pyrimidine ring activates the 2-chloro substituent for SNAr, allowing for the introduction of the piperidine moiety.

Step 3: Hydrolysis of the Ester

-

Reactants: Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate.

-

Procedure:

-

Dissolve the ester in a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the carboxylic acid, leading to its precipitation.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

-

Rationale: Saponification is a standard method for the mild hydrolysis of esters to their corresponding carboxylic acids.

Physicochemical and Structural Properties

The structure of this compound suggests a molecule with a balance of hydrophilic and lipophilic character.

| Property | Predicted Characteristic | Rationale |

| Acidity/Basicity | Amphoteric | The carboxylic acid group is acidic, while the pyrimidine and piperidine nitrogens are basic. |

| Solubility | Likely soluble in polar organic solvents and aqueous basic solutions. | The presence of the carboxylic acid and hydroxyl groups should enhance aqueous solubility, particularly at higher pH. |

| Hydrogen Bonding | The molecule can act as both a hydrogen bond donor (hydroxyl and carboxylic acid protons) and acceptor (pyrimidine and piperidine nitrogens, and carbonyl and hydroxyl oxygens). | This capability for extensive hydrogen bonding will influence its interaction with biological targets. |

| Conformation | The piperidine ring will likely adopt a chair conformation. The rotational barrier around the C-N bond connecting the piperidine to the pyrimidine will determine the relative orientation of the two rings. | Understanding the preferred conformation is crucial for computational docking studies. |

Potential Biological Activities and Therapeutic Targets

Based on the biological activities of structurally related pyrimidine-5-carboxylic acid derivatives, we can hypothesize several potential therapeutic applications for this compound.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival.[5] For instance, pyrimidine-based compounds have been developed as inhibitors of epidermal growth factor receptor (EGFR).[5]

Hypothesized Mechanism of Action: EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that promotes cell growth, proliferation, and survival. Mutations and overexpression of EGFR are common in many cancers, making it a prime target for anticancer therapies.

Caption: A typical workflow for the biological evaluation of a novel compound.

Data Interpretation and Future Directions

Should initial screening reveal promising activity, the next steps would involve:

-

Quantitative Analysis: Determining IC₅₀ or EC₅₀ values to quantify the potency of the compound.

-

Selectivity Profiling: Assessing the selectivity of the compound against a panel of related targets to understand its off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the pyrimidine core, the piperidine substituent, and the carboxylic acid group to improve potency and selectivity.

-

Computational Modeling: Using molecular docking and other computational tools to understand the binding mode of the compound to its target and to guide the design of new analogs.

Conclusion

While this compound remains a largely unexplored molecule, a systematic analysis of its constituent fragments and related compounds suggests that it is a promising scaffold for drug discovery. Its synthetic tractability, coupled with the proven biological relevance of the pyrimidine-5-carboxylic acid and 4-hydroxypiperidine moieties, makes it a compelling candidate for further investigation. The proposed synthetic routes and experimental workflows in this guide provide a roadmap for researchers to unlock the therapeutic potential of this and related compounds. The journey from a hypothetical molecule to a potential therapeutic agent is long and challenging, but it begins with a solid foundation of chemical knowledge and a clear strategic vision, both of which this guide aims to provide.

References

- Kluge, A. F., & Unger, S. H. (1978). United States Patent No. 4,128,552. Washington, DC: U.S.

-

Eadsforth, E., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PLoS ONE, 14(9), e0221512. [Link]

- Singh, J., et al. (2008). Prodrugs of 2,4-pyrimidinediamine compounds and their uses. U.S. Patent No. 7,449,458. Washington, DC: U.S.

-

Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 21, 1-22. [Link]

- Novina, A., et al. (2017). Compounds and compositions for intracellular delivery of therapeutic agents.

- Beaulieu, P. L., et al. (2013). Antiviral compounds. U.S. Patent No. 8,575,135. Washington, DC: U.S.

-

Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry, 49(21), 6416-6420. [Link]

-

Chemdrug. (n.d.). Cas 330785-83-6, 5-PyriMidinecarboxylic acid, 4-[[(3-chloro-4-Methoxyphenyl)Methyl]aMino]-2-[(2S)-2-(hydroxyMethyl)-1-pyrrolidinyl]-, ethyl ester. [Link]

-

Li, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry, 67(20), 18491-18511. [Link]

- Finlay, M. R. V., et al. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S. Patent No. 8,946,235. Washington, DC: U.S.

-

Kairytė, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5049. [Link]

-

Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(4), 100-125. [Link]

-

de Oliveira, C. S. A., et al. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 24(21), 3892. [Link]

-

Harris, P. A., et al. (2004). Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 14(20), 5085-5088. [Link]

-

Nishigaki, S., et al. (1975). and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. Journal of Medicinal Chemistry, 18(7), 725-730. [Link]

-

Nsuala, B. N., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 16(1), 1-10. [Link]

-

Chemdad. (n.d.). 2,4-Dihydroxypyrimidine-5-carboxylic acid. [Link]

-

Ghorab, M. M., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2943. [Link]

-

Chembase. (n.d.). 2,4-dimethoxy-5-pyrimidinecarboxylic acid. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. lookchem.com [lookchem.com]

- 3. Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

Navigating the Chemical Maze: A Deep Dive into the Structure-Activity Relationship of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic Acid Analogs

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at target sites.[1][3] The 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid core represents a particularly intriguing scaffold, combining the versatile pyrimidine nucleus with a substituted piperidine and a carboxylic acid moiety. This unique combination of functional groups offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights into the rational design of novel therapeutics.

Dissecting the Core Scaffold: Key Regions for SAR Exploration

The this compound scaffold can be deconstructed into three primary regions, each offering distinct opportunities for modification to modulate biological activity, selectivity, and pharmacokinetic profiles. Understanding the contribution of each region is paramount for successful drug design.

-

Region A: The Pyrimidine Core: The central pyrimidine ring is the anchor of the molecule and its electronic properties and substitution patterns are critical determinants of activity.

-

Region B: The 4-Hydroxypiperidin Moiety: This saturated heterocyclic ring provides a three-dimensional element to the structure and the hydroxyl group can act as a key hydrogen bond donor or acceptor.

-

Region C: The 5-Carboxylic Acid Group: This acidic functional group is often crucial for anchoring the molecule within a target's binding site through ionic interactions or hydrogen bonds.

The following sections will delve into the specific SAR for each of these regions, drawing upon established principles from related pyrimidine-based drug discovery campaigns.

Structure-Activity Relationship (SAR) Analysis

Region A: The Pyrimidine Core - The Engine of Interaction

The substitution pattern on the pyrimidine ring can significantly influence the molecule's interaction with its biological target. Modifications at the 4- and 6-positions of the pyrimidine ring are common strategies to enhance potency and selectivity.

-

Substitution at the 4- and 6-positions: Introduction of small alkyl or aryl groups at these positions can lead to beneficial interactions with hydrophobic pockets within the target protein. For instance, in other pyrimidine series, the addition of a methyl group has been shown to enhance activity.[4] Conversely, bulky substituents may lead to steric hindrance and a decrease in affinity. The nature of these substituents can also modulate the electronics of the pyrimidine ring, influencing the strength of hydrogen bonding interactions.

The pyrimidine ring itself can serve as a bioisostere for other aromatic systems like a phenyl ring, often improving pharmacokinetic properties.[3]

Region B: The 4-Hydroxypiperidin Moiety - A Handle for Specificity

The 4-hydroxypiperidin group offers several avenues for modification that can profoundly impact the compound's activity and selectivity.

-

The Hydroxyl Group: The hydroxyl group at the 4-position of the piperidine ring is a key polar feature. Its stereochemistry (R or S) can be critical for establishing specific hydrogen bond interactions with the target protein. In some cases, inversion of this stereocenter can lead to a dramatic loss of activity, highlighting the importance of a precise geometric fit. In other instances, replacing the hydroxyl group with other hydrogen bond donors or acceptors, such as an amino or methoxy group, can probe the nature of the binding pocket.

-

The Piperidine Ring: The piperidine ring itself can be modified. For example, conformational restriction by introducing a double bond or fusing it with another ring system can lock the molecule into a more bioactive conformation, thereby increasing potency.[5][6] Furthermore, substitution on the piperidine ring with small alkyl or fluoro groups can be explored to enhance metabolic stability or binding affinity.

Region C: The 5-Carboxylic Acid Group - The Anchor

The carboxylic acid at the 5-position of the pyrimidine ring is a powerful anchoring group, often forming key salt bridges or hydrogen bonds with basic residues like arginine or lysine in the active site of an enzyme.[7]

-

Bioisosteric Replacement: While crucial for binding, the carboxylic acid group can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid clearance. Therefore, replacing the carboxylic acid with bioisosteres is a common strategy in drug development. Examples of potential bioisosteres include tetrazoles, acylsulfonamides, or hydroxamic acids.[8] These groups can mimic the acidic nature of the carboxylic acid while offering improved drug-like properties.

-

Esterification: Prodrug strategies involving esterification of the carboxylic acid can be employed to mask the polar group, thereby improving oral absorption. These esters are then cleaved in vivo by esterases to release the active carboxylic acid.

Quantitative SAR Data Summary

To illustrate the impact of structural modifications, the following table summarizes hypothetical inhibitory concentration (IC50) data for a series of analogs against a target enzyme. This data is representative of typical SAR trends observed in similar compound series.

| Compound ID | Modification (Region A) | Modification (Region B) | Modification (Region C) | IC50 (nM) |

| 1 | H | (R)-4-hydroxypiperidin | Carboxylic Acid | 50 |

| 2 | 4-Methyl | (R)-4-hydroxypiperidin | Carboxylic Acid | 25 |

| 3 | 6-Phenyl | (R)-4-hydroxypiperidin | Carboxylic Acid | 200 |

| 4 | H | (S)-4-hydroxypiperidin | Carboxylic Acid | >1000 |

| 5 | H | 4-methoxypiperidin | Carboxylic Acid | 150 |

| 6 | H | (R)-4-hydroxypiperidin | Tetrazole | 75 |

| 7 | H | (R)-4-hydroxypiperidin | Methyl Ester | >5000 |

Analysis of the data reveals:

-

A small methyl group at the 4-position of the pyrimidine ring (Compound 2) enhances potency compared to the unsubstituted parent (Compound 1).

-

A bulky phenyl group at the 6-position (Compound 3) is detrimental to activity.

-

The stereochemistry of the hydroxyl group on the piperidine ring is critical, with the (R)-enantiomer (Compound 1) being significantly more active than the (S)-enantiomer (Compound 4).

-

Replacing the hydroxyl group with a methoxy group (Compound 5) reduces potency, suggesting the importance of a hydrogen bond donor.

-

Replacing the carboxylic acid with a tetrazole (Compound 6) retains a good level of activity, indicating it is a viable bioisostere.

-

Esterification of the carboxylic acid (Compound 7) abolishes in vitro activity, as expected for a prodrug.

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound analogs typically follows a convergent route. A common approach involves the reaction of a 2-chloropyrimidine-5-carboxylate with 4-hydroxypiperidine. Subsequent modifications to the pyrimidine ring and the piperidine moiety can be carried out on this intermediate.

Caption: General synthetic workflow for the preparation of target analogs.

Step-by-Step Methodology:

-